6-Formyl-isoophiopogonanone B
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Overview
Description
6-Formyl-isoophiopogonanone B is a homoisoflavonoid compound that can be isolated from the plant Ophiopogon japonicus . Homoisoflavonoids are a subcategory of flavonoids, characterized by an additional carbon atom in their structure compared to regular flavonoids . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homoisoflavonoids, including 6-Formyl-isoophiopogonanone B, typically involves the condensation of 4-chromanones with aromatic aldehydes using acid or base catalysts . Recent advancements have introduced the Baylis-Hillman reaction as a method to obtain homoisoflavonoids . The reaction conditions often involve the use of solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound is primarily based on its extraction from Ophiopogon japonicus . The extraction process involves the use of solvents such as methanol, followed by purification steps like high-speed counter-current chromatography (HSCCC) to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-isoophiopogonanone B undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 6-carboxy-isoophiopogonanone B.
Reduction: Formation of 6-hydroxymethyl-isoophiopogonanone B.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Formyl-isoophiopogonanone B has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Formyl-isoophiopogonanone B involves its interaction with molecular targets such as tyrosinase . It acts as a reversible mixed-inhibitor of tyrosinase, binding to the enzyme through intermolecular interactions like van der Waals forces, hydrogen bonding, and hydrophobic interactions . This binding results in a conformational change in the enzyme, inhibiting its catalytic activity and affecting melanin synthesis .
Comparison with Similar Compounds
Similar Compounds
- 6-Aldehydo-isoophiopogonanone A
- Methylophiopogonanone A
- Methylophiopogonanone B
Comparison
6-Formyl-isoophiopogonanone B is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues . For instance, while 6-Aldehydo-isoophiopogonanone A also acts as a tyrosinase inhibitor, it exhibits a different type of inhibition (competitive vs. mixed) and has a different binding affinity .
Properties
Molecular Formula |
C19H18O6 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C19H18O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21,23H,7,9H2,1-2H3 |
InChI Key |
UCWGBMJSELERSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O |
Origin of Product |
United States |
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